molecular formula C30H29NO6 B11053816 Methyl 12-[4-(acetyloxy)-3-methoxyphenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate

Methyl 12-[4-(acetyloxy)-3-methoxyphenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate

Cat. No.: B11053816
M. Wt: 499.6 g/mol
InChI Key: BMDZSXLQSKWJJJ-UHFFFAOYSA-N
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Description

Methyl 12-[4-(acetyloxy)-3-methoxyphenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate is a complex organic compound that belongs to the class of acridine derivatives

Preparation Methods

The synthesis of methyl 12-[4-(acetyloxy)-3-methoxyphenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate involves a multi-step process. One common method is the three-component condensation reaction involving 2-naphthylamine, aromatic aldehydes, and methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Chemical Reactions Analysis

Methyl 12-[4-(acetyloxy)-3-methoxyphenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Scientific Research Applications

Methyl 12-[4-(acetyloxy)-3-methoxyphenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 12-[4-(acetyloxy)-3-methoxyphenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate involves its interaction with specific molecular targets. Acridine derivatives are known to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase . This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Methyl 12-[4-(acetyloxy)-3-methoxyphenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate can be compared with other acridine derivatives such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C30H29NO6

Molecular Weight

499.6 g/mol

IUPAC Name

methyl 12-(4-acetyloxy-3-methoxyphenyl)-9,9-dimethyl-11-oxo-7,8,10,12-tetrahydrobenzo[a]acridine-8-carboxylate

InChI

InChI=1S/C30H29NO6/c1-16(32)37-22-13-11-18(14-23(22)35-4)24-25-19-9-7-6-8-17(19)10-12-20(25)31-28-26(24)21(33)15-30(2,3)27(28)29(34)36-5/h6-14,24,27,31H,15H2,1-5H3

InChI Key

BMDZSXLQSKWJJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2C3=C(C(C(CC3=O)(C)C)C(=O)OC)NC4=C2C5=CC=CC=C5C=C4)OC

Origin of Product

United States

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